2-Chloroquinolin-3-ol
Overview
Description
2-Chloroquinolin-3-ol and its derivatives are compounds that have been the subject of various studies due to their potential biological activities and applications in medicinal chemistry. These compounds are part of the quinoline family, which are known for their diverse pharmacological properties, including antimalarial, antibacterial, and antifungal activities .
Synthesis Analysis
The synthesis of 2-chloroquinolin-3-ol derivatives has been explored through different methods. A one-step synthesis approach using thiophosgene has been described for the preparation of 2-chloroquinazolin-4-ols, which are structurally related to 2-chloroquinolin-3-ol . Additionally, chlorination of 3-acetyl-4-phenylquinolin-2(1H)-one using POCl3 has been employed to synthesize 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, showcasing the versatility of chloroquinoline derivatives . The literature also covers the synthesis of 2-chloroquinoline-3-carbaldehyde, which is closely related to 2-chloroquinolin-3-ol, and its reactions during the period from 1979 to 1999 .
Molecular Structure Analysis
Structural elucidation of chloroquinoline derivatives has been conducted using various spectroscopic techniques. Single crystal X-ray diffraction studies have been executed to determine the crystal packing and intermolecular interactions, such as C-H…π and π-π interactions, in compounds like methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate . The structural and spectroscopic investigation of 2-chloro-3-methylquinoline, a derivative of 2-chloroquinolin-3-ol, has been performed using DFT calculations and various spectral techniques, providing insights into the electronic and molecular properties of these compounds .
Chemical Reactions Analysis
The reactivity of chloroquinoline derivatives has been explored in various chemical reactions. For instance, 3-amino-2,4-dichloroquinoline has been used to react with different nucleophiles, leading to the formation of various substituted quinolines . The reactions of 2-chloroquinoline-3-carbaldehyde have been subdivided into groups that cover the reactions of chloro- and aldehyde substituents, as well as reactions involving both groups, which have been applied to synthesize biologically important compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline derivatives have been studied extensively. The antioxidant activity of these compounds has been evaluated using the DPPH method, showing good inhibition percentages compared to ascorbic acid . The binding interaction of chloroquinoline derivatives with calf thymus DNA has been explored by fluorescence quenching studies, and molecular docking analysis has been employed to confirm the nature of binding . Additionally, the effect of amino and chloro groups on quinoline-hematin complex formation and inhibition of beta-hematin formation has been investigated, highlighting the importance of these substituents for antiplasmodial activity .
Scientific Research Applications
Synthesis and Chemical Properties
- Chemistry and Synthesis : 2-Chloroquinoline derivatives, including 2-chloroquinolin-3-ol, have been extensively studied for their ability to form complex heterocyclic systems. Such compounds are significant due to their applications in organic and medicinal chemistry. Research from 1979 to 1999 and 2013 to 2017 provides a comprehensive overview of the synthesis and reactions involving these compounds (Abdel-Wahab & Khidre, 2012), (Hamama et al., 2018).
Biological and Medicinal Applications
- Antimicrobial Activity : The antimicrobial properties of 2-chloroquinolin-3-ol derivatives have been a subject of interest. For instance, certain derivatives have shown significant activity against bacterial and fungal species, suggesting their potential as antimicrobial agents (Miniyar et al., 2015).
- Antituberculosis Activity : Studies on cloxyquin, a derivative of 2-chloroquinolin-3-ol, demonstrate its effectiveness against Mycobacterium tuberculosis, including multidrug-resistant strains (Hongmanee et al., 2006).
- Antioxidant Properties : Certain 2-chloroquinolin-3-ol derivatives exhibit potent antioxidant activities, which could be beneficial for various health applications (Subashini et al., 2010).
Pharmaceutical and Drug Development
- Cancer Therapeutics : The role of chloroquine and its analogs, including 2-chloroquinolin-3-ol derivatives, in cancer treatment has gained attention. These compounds can sensitize cancer cells to conventional therapies, enhancing their effectiveness (Solomon & Lee, 2009).
- Development of Novel Compounds : Research into novel derivatives of 2-chloroquinolin-3-ol for various pharmacological applications, such as potential antinociceptive, anti-inflammatory, and anticonvulsant agents, has been reported, highlighting the compound's versatility in drug development (Wilhelm et al., 2014).
Material Science and Industrial Applications
- Chitosan-Chloroquinoline Derivatives : The development of chitosan-chloroquinoline derivatives showcases the potential of 2-chloroquinolin-3-ol in material science, particularly for antimicrobial applications in biomedical fields (Kumar et al., 2011).
Safety And Hazards
Future Directions
The future directions for 2-Chloroquinolin-3-ol could involve its use in the synthesis of biologically active compounds . For instance, one study discussed the potential of coupling two N-heterocyclic compounds under Mitsunobu reaction conditions to provide efficient building blocks for natural product synthesis .
properties
IUPAC Name |
2-chloroquinolin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-8(12)5-6-3-1-2-4-7(6)11-9/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEMPRTUAQVUOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562222 | |
Record name | 2-Chloroquinolin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinolin-3-ol | |
CAS RN |
128676-94-8 | |
Record name | 2-Chloroquinolin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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